3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine

Chemical purity Vendor comparison Building block quality

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1785178-59-7, molecular formula C₅H₂Br₂N₄, molecular weight 277.90 g/mol) is a brominated fused heterocycle comprising a 1,2,4-triazole ring fused to a pyrimidine ring with bromine substituents at the 3- and 6-positions. The compound serves as a key building block in pharmaceutical and agrochemical research, enabling sequential functionalization via cross-coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig couplings.

Molecular Formula C5H2Br2N4
Molecular Weight 277.90 g/mol
Cat. No. B12971999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine
Molecular FormulaC5H2Br2N4
Molecular Weight277.90 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=NN=C(N21)Br)Br
InChIInChI=1S/C5H2Br2N4/c6-3-1-8-5-10-9-4(7)11(5)2-3/h1-2H
InChIKeyXNRPMYGNXZRZKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine – A Versatile Dihalogenated Fused Heterocycle for Sequential Derivatization


3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1785178-59-7, molecular formula C₅H₂Br₂N₄, molecular weight 277.90 g/mol) is a brominated fused heterocycle comprising a 1,2,4-triazole ring fused to a pyrimidine ring with bromine substituents at the 3- and 6-positions . The compound serves as a key building block in pharmaceutical and agrochemical research, enabling sequential functionalization via cross-coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig couplings . Its synthetic utility is distinguished from mono‑brominated analogs due to the presence of two chemically distinct C–Br sites.

Why 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine Cannot Be Substituted by Mono‑Bromo or Other In‑Class Analogs


Replacing 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyrimidine with the 3‑bromo analog (CAS 1263286-57-2) or the 6‑bromo analog (CAS 1019023-12-1) collapses the synthetic versatility that the dual‑halogenated scaffold provides. The two C–Br bonds exhibit distinct electronic environments—the 6‑bromo position is reported to participate efficiently in Dimroth rearrangements under microwave irradiation, yielding unexpected 5‑amino derivatives that are inaccessible from the 3‑bromo isomer [1]. Consequently, only the 3,6‑dibromo compound enables orthogonal, sequential functionalization pathways that are essential for producing diversified compound libraries or complex lead molecules in a controlled manner.

Comparator‑Based Quantitative Evidence for Differentiating 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine


Purity Comparison: 3‑Bromo Analog vs. 3,6‑Dibromo Compound (Supporting Evidence)

The single‑bromine analog 3‑bromo-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1263286-57-2) is commercially available with a minimum purity specification of 95.0%, as documented in the Fluorochem datasheet and the AKSci datasheet . For the 3,6‑dibromo compound, no publicly available vendor‑specified purity threshold could be identified through the standard supplier databases (e.g., Chemsrc, Kuujia) .

Chemical purity Vendor comparison Building block quality

Sequential Functionalization Capability: Dibromo Scaffold vs. Mono‑Bromo Scaffolds

The 3,6‑dibromo scaffold is explicitly described as a versatile intermediate that facilitates further functionalization via sequential cross‑coupling reactions such as Suzuki or Buchwald–Hartwig couplings, owing to the presence of two reactive bromine sites . In contrast, the mono‑bromo analogs (3‑bromo and 6‑bromo) possess only a single cross‑coupling handle, limiting downstream diversification to one substituent introduction. No direct comparative yield data for sequential coupling reactions on the 3,6‑dibromo compound versus mono‑bromo analogs is publicly available; this evidence is therefore class‑level inference based on established principles of polyhalogenated heterocycle reactivity.

Sequential cross-coupling Orthogonal reactivity Diversification strategy

Regioselective Reactivity of the 6‑Bromo Position Relevant to 3,6‑Dibromo Scaffold

A study on the reactivity of 6‑bromo-[1,2,4]triazolo[4,3-a]pyrimidines demonstrated that reaction with aliphatic amines under microwave irradiation proceeds via an ANRORC‑type mechanism, yielding unexpected 5‑amino derivatives [1]. This indicates that the C–Br bond at the 6‑position is prone to participation in Dimroth rearrangements, a transformation that is not observed for the 3‑bromo isomer. Although the study did not include the 3,6‑dibromo compound, the reported regioselective reactivity of the 6‑bromo position suggests that the 3,6‑dibromo scaffold integrates both this Dimroth‑active site and an additional functionalization handle at position 3, offering an orthogonal reactivity profile not achievable with either mono‑bromo analog alone.

Dimroth rearrangement Regioselectivity ANRORC mechanism

Biological Activity Potential of Triazolopyrimidine Scaffolds: Class‑Level Context

Within the triazolopyrimidine class, the 5‑oxo‑1,2,4‑triazolo[4,3-a]pyrimidine scaffold has been shown to deliver potent matrix metalloproteinase‑10 (MMP‑10) inhibition. The p‑bromophenyl derivative 16 exhibited MMP‑10 IC₅₀ = 24 nM with 19‑fold selectivity over MMP‑13 [1]. While this data does not directly measure the 3,6‑dibromo building block, it demonstrates the capacity of brominated triazolopyrimidine derivatives to achieve nanomolar potency against a therapeutically relevant target. The 3,6‑dibromo compound, as an advanced intermediate retaining two derivatizable positions, offers greater scope for optimization of such bioactive molecules compared to mono‑bromo intermediates that restrict structural elaboration to a single site.

MMP‑10 inhibition Triazolopyrimidine bioisostere Medicinal chemistry scaffold

High‑Impact Application Scenarios for 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine Driven by Structural Differentiation


Combinatorial Library Synthesis via Sequential Cross‑Coupling

The two chemically distinct bromine substituents enable orthogonal functionalization: the 6‑bromo site can be exploited first via Dimroth rearrangement (as demonstrated for 6‑bromo analogs [REFS-1 Section 2]), followed by Suzuki–Miyaura coupling at the 3‑position. This sequential pathway permits the generation of diverse compound libraries from a single precursor, a strategy that is impractical with mono‑bromo triazolopyrimidines due to their single reactive handle [REFS-3 Section 3 Evidence Item 2].

Medicinal Chemistry Lead Expansion Targeting MMP‑10 and Related Metalloproteases

Given that 5‑oxo‑1,2,4‑triazolo[4,3-a]pyrimidine derivatives bearing bromophenyl substituents achieve nanomolar MMP‑10 inhibition (IC₅₀ = 24 nM) [REFS-4 Section 3 Evidence Item 4], the 3,6‑dibromo scaffold provides an advanced starting point for introducing diverse aryl/heteroaryl groups at both the 3‑ and 6‑positions to optimize potency and selectivity. The additional functionalization site allows simultaneous exploration of SAR at two vector positions, accelerating lead optimization compared to mono‑bromo intermediates.

Agrochemical Discovery Programs Requiring Fused Heterocyclic Cores

Triazolopyrimidine-based agrochemicals have been patented for crop protection applications [REFS-2 Section 1]. The dual‑brominated scaffold of 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyrimidine enables rapid diversification to screen for herbicidal, fungicidal, or insecticidal activity, leveraging the scaffold's synthetic versatility to access a broader chemical space than single‑halogenated analogs.

Synthesis of Purine Bioisosteres for Kinase Inhibitor Programs

The triazolo[4,3-a]pyrimidine core is isoelectronic with the purine ring system, making it a valuable bioisostere for purines in kinase inhibitor design [REFS-2 Section 1]. The 3,6‑dibromo derivative allows sequential introduction of substituents at positions equivalent to purine C‑2 and C‑6, enabling the construction of focused libraries of purine‑mimetic ATP‑competitive kinase inhibitors with control over substitution pattern.

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